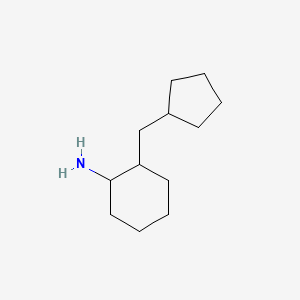

2-(Cyclopentylmethyl)cyclohexan-1-amine

Description

Historical Context and Discovery

The development of 2-(cyclopentylmethyl)cyclohexan-1-amine emerged from the broader historical evolution of cycloaliphatic amine chemistry, which gained prominence in the mid-20th century as researchers sought alternatives to traditional aliphatic and aromatic amine compounds. Cycloaliphatic amines were initially developed to address specific limitations found in linear aliphatic amines, particularly their volatility and reactivity issues. The systematic study of cycloaliphatic compounds accelerated during the 1960s and 1970s when industrial applications demanded curing agents with improved performance characteristics, including better chemical resistance and reduced tendency toward unwanted side reactions such as blushing.

The specific compound this compound was first catalogued in chemical databases in 2012, as evidenced by its initial creation date in PubChem records. This relatively recent documentation suggests that the compound represents part of the ongoing expansion of cycloaliphatic amine research, driven by the need for specialized chemical intermediates with unique structural properties. The compound's development likely stems from synthetic chemistry research aimed at creating novel cycloaliphatic structures that combine the beneficial properties of both cyclopentane and cyclohexane ring systems within a single molecular framework.

Historical development of cycloaliphatic amines has been closely tied to their superior performance characteristics compared to their aliphatic counterparts. Researchers discovered that incorporating ring structures into amine molecules resulted in compounds with enhanced thermal stability, improved chemical resistance, and reduced volatility. The evolution toward more complex bicyclic structures like this compound represents a natural progression in this field, as chemists seek to optimize molecular properties through strategic structural modifications.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, reflecting its complex structural composition. The compound's International Union of Pure and Applied Chemistry name precisely describes its molecular architecture: the prefix "2-" indicates the position of substitution on the cyclohexane ring, "(cyclopentylmethyl)" specifies the nature of the substituent group, and "cyclohexan-1-amine" identifies the primary structural backbone. This nomenclature system ensures unambiguous identification of the compound across international chemical databases and research publications.

The compound carries the Chemical Abstracts Service registry number 1247406-30-9, which serves as its unique identifier in chemical literature and commercial databases. Additional identification codes include the PubChem Compound Identifier 55133799 and the Molecular Design Limited number MFCD14653817. The International Chemical Identifier representation "InChI=1S/C12H23N/c13-12-8-4-3-7-11(12)9-10-5-1-2-6-10/h10-12H,1-9,13H2" provides a standardized method for computational representation of the molecular structure.

From a classification perspective, this compound belongs to the primary amine functional group category, as evidenced by the presence of a single amino group (-NH₂) attached directly to the cyclohexane ring carbon. The compound is further classified as a cycloaliphatic amine due to its cyclic saturated carbon framework, distinguishing it from both linear aliphatic amines and aromatic amines containing benzene ring structures. Within the broader category of cycloaliphatic amines, this compound represents a bicyclic system, combining two distinct ring structures in its molecular architecture.

General Significance in Organic Chemistry

This compound holds considerable significance in organic chemistry due to its unique structural properties and potential applications as a versatile synthetic intermediate. The compound's molecular architecture demonstrates the successful integration of two different cycloalkyl systems, providing researchers with a valuable tool for investigating structure-activity relationships in cycloaliphatic chemistry. Its molecular weight of 181.32 grams per mole and lipophilicity coefficient (XLogP3-AA) of 3.6 indicate favorable properties for various organic transformations and potential biological applications.

The compound's significance extends to its role as a nucleophile in organic synthesis, where the lone pair electrons on the nitrogen atom enable participation in various reaction mechanisms. Research indicates that primary and secondary amines similar to this compound can function as catalysts in asymmetric synthesis, enhancing reaction selectivity through their nucleophilic properties. The bicyclic structure provides increased structural rigidity compared to linear aliphatic amines, potentially leading to improved stereoselectivity in reactions where the amine serves as a chiral auxiliary or catalyst.

From a synthetic chemistry perspective, this compound represents an important example of how molecular complexity can be systematically built through strategic combination of cyclic structural elements. The compound can undergo various chemical transformations characteristic of primary amines, including nucleophilic substitution reactions, acylation reactions, and condensation reactions. These reaction capabilities make it valuable for the synthesis of more complex molecular architectures in pharmaceutical and materials chemistry applications.

The compound's structural features also contribute to its significance in mechanistic organic chemistry studies. The presence of both five-membered and six-membered ring systems within a single molecule provides researchers with opportunities to investigate conformational effects and ring strain influences on chemical reactivity. Such studies contribute to the broader understanding of how molecular geometry affects chemical behavior, informing the design of new synthetic methodologies and target molecules.

Position within Cycloaliphatic Amine Family

Within the cycloaliphatic amine family, this compound occupies a distinctive position as a bicyclic primary amine with moderate molecular complexity. Cycloaliphatic amines as a class are characterized by their incorporation of cyclic saturated carbon frameworks, distinguishing them from both linear aliphatic amines and aromatic amines containing benzene ring structures. This compound exemplifies the structural diversity possible within the cycloaliphatic amine family, demonstrating how multiple ring systems can be combined to create molecules with unique properties.

Compared to simpler cycloaliphatic amines such as cyclohexylamine or cyclopentylamine, this compound exhibits increased structural complexity and molecular weight, potentially leading to different physical and chemical properties. The compound's bicyclic nature positions it among the more sophisticated members of the cycloaliphatic amine family, sharing characteristics with other complex cycloaliphatic structures used in specialized applications. Its molecular weight of 181.32 grams per mole places it in the mid-range of cycloaliphatic amine molecular weights, making it suitable for applications requiring moderate molecular size.

The compound's properties align with the general characteristics observed in cycloaliphatic amines, including reduced volatility compared to linear aliphatic amines, improved thermal stability, and enhanced chemical resistance. Cycloaliphatic amines are known for their resistance to amine blush and water spotting, excellent color and color stability, good adhesion properties, and ability to cure under damp conditions. These properties make this compound potentially valuable for applications where environmental resistance and stability are important considerations.

Research in cycloaliphatic amine chemistry has demonstrated that these compounds typically exhibit lower reactivity than primary aliphatic amines, making them suitable for applications requiring controlled cure rates. The ring structures in cycloaliphatic amines provide enhanced impact resistance and structural integrity compared to straight-chain curing agents, characteristics that likely extend to this compound given its bicyclic structure. The compound's position within this family makes it particularly interesting for researchers investigating the relationship between molecular structure and performance properties in cycloaliphatic amine systems.

| Compound Property | This compound | Typical Cycloaliphatic Amines |

|---|---|---|

| Molecular Complexity | Bicyclic with mixed ring sizes | Monocyclic to polycyclic |

| Molecular Weight | 181.32 g/mol | 100-300 g/mol range |

| Ring Systems | Cyclopentane + Cyclohexane | Various cycloalkyl combinations |

| Reactivity | Moderate (predicted) | Lower than aliphatic amines |

| Thermal Stability | Enhanced (predicted) | Superior to linear amines |

| Volatility | Reduced (predicted) | Lower than aliphatic counterparts |

Properties

IUPAC Name |

2-(cyclopentylmethyl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N/c13-12-8-4-3-7-11(12)9-10-5-1-2-6-10/h10-12H,1-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKVSISPFMJALL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC2CCCCC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation of Halogenated Intermediates

One common approach to synthesize substituted cyclohexan-1-amines involves the catalytic hydrogenation of halogenated cyclohexyl intermediates. This method is well-documented for related compounds such as 2-(1-cyclohexenyl)ethylamine and can be adapted for 2-(cyclopentylmethyl)cyclohexan-1-amine.

- Step 1: Synthesis of a halogenated intermediate, e.g., 1-bromocyclohexane derivative substituted with a cyclopentylmethyl group.

- Step 2: Catalytic hydrogenation under mild to moderate pressure (1–5 MPa) and temperature (50–120 °C) using a Ni-Pd alloy catalyst to reduce the halogenated intermediate to the corresponding amine.

- Step 3: Treatment with a base such as saturated NaOH in ethanol to liberate the free amine.

Reaction Conditions and Outcomes:

| Step | Reagents/Conditions | Temperature (°C) | Pressure (MPa) | Time (h) | Notes |

|---|---|---|---|---|---|

| 1 | Halogenation with HBr (30–45% hydrobromic acid in acetic acid) | 40 | Atmospheric | 1–2 | Formation of brominated intermediate |

| 2 | Hydrogenation with Ni-Pd catalyst | 50–120 | 1–5 | 1–2 | Conversion to bromocyclohexyl amine |

| 3 | Reaction with saturated NaOH in ethanol | 80–150 | Atmospheric | 1–2 | Final amine product isolation |

This three-step sequence is advantageous due to its relatively simple synthetic route, high conversion ratios, and suitability for industrial scale-up.

Curtius Rearrangement for Primary Amine Synthesis

The Curtius rearrangement offers an alternative synthetic route to primary amines from carboxylic acid precursors. This method is applicable when the cyclohexanone or cyclohexanecarboxylic acid derivative bearing the cyclopentylmethyl substituent is available.

- Conversion of the carboxylic acid to an acyl azide via acid chloride intermediate.

- Thermal rearrangement of the acyl azide to an isocyanate intermediate with loss of nitrogen gas.

- Hydrolysis of the isocyanate to yield the primary amine.

- Direct transformation from carboxylic acid to amine without isolation of intermediate amides.

- Mild conditions and good functional group tolerance.

- Acid chloride formation using thionyl chloride (SOCl₂).

- Reaction with sodium azide (NaN₃) to form acyl azide.

- Heating to induce rearrangement (usually 80–120 °C).

- Hydrolysis with water or aqueous acid to afford the amine.

This method is particularly useful for complex amines where direct substitution or hydrogenation is challenging.

Nucleophilic Substitution on Activated Cyclohexyl Derivatives

Another approach involves nucleophilic substitution of activated cyclohexyl derivatives such as halides or tosylates with amine nucleophiles or azide anions, followed by reduction.

- Starting from 2-(cyclopentylmethyl)cyclohexanol or its halide derivative.

- Conversion to a good leaving group (e.g., tosylate).

- Substitution with azide ion (NaN₃).

- Reduction of azide to amine using catalytic hydrogenation or Staudinger reduction.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Catalytic Hydrogenation | Halogenated cyclohexyl derivative | Ni-Pd catalyst, H₂ gas, 1–5 MPa, 50–120 °C | High yield, industrial scalability | Requires halogenated intermediate |

| Curtius Rearrangement | Cyclohexanecarboxylic acid | SOCl₂, NaN₃, heat, hydrolysis | Direct amine synthesis, mild conditions | Multi-step, handling azides |

| Nucleophilic Substitution | Cyclohexanol derivative | Tosylation, NaN₃ substitution, reduction | Regioselective amine introduction | Multiple steps, purification needed |

Research Findings and Practical Considerations

- The catalytic hydrogenation approach is supported by patent literature for related cyclohexenyl ethylamines, demonstrating a straightforward three-step synthesis with good conversion and cost efficiency.

- The Curtius rearrangement is a classical and versatile method for primary amine synthesis and can be adapted for complex cyclohexyl amines, although it requires careful handling of hazardous azide intermediates.

- Molecular modeling and docking studies on structurally related cyclohexyl amines suggest that the stereochemistry and substituent positioning (e.g., cyclopentylmethyl group) can influence biological activity, underscoring the importance of regio- and stereoselective synthesis.

Summary Table of Preparation Methods for this compound

| Step | Method | Reaction Type | Reagents/Conditions | Expected Outcome |

|---|---|---|---|---|

| 1 | Halogenation | Electrophilic substitution | HBr (30–45%), petroleum ether, 40 °C, 1–2 h | Brominated intermediate |

| 2 | Catalytic hydrogenation | Reduction | Ni-Pd catalyst, H₂, 50–120 °C, 1–2 h | Aminated cyclohexane derivative |

| 3 | Base treatment | Hydrolysis | Saturated NaOH in ethanol, 80–150 °C, 1–2 h | Free amine product |

| — | Curtius rearrangement | Rearrangement | SOCl₂, NaN₃, heat, hydrolysis | Direct amine from acid precursor |

| — | Nucleophilic substitution | Substitution + reduction | Tosylation, NaN₃, catalytic hydrogenation | Regioselective amine introduction |

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylmethyl)cyclohexan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Cyclopentylmethyl ketone or cyclopentylmethyl carboxylic acid.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted amines depending on the nature of the substituent.

Scientific Research Applications

2-(Cyclopentylmethyl)cyclohexan-1-amine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylmethyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects .

Comparison with Similar Compounds

Structural Modifications and Key Derivatives

The following table summarizes structurally related cyclohexan-1-amine derivatives and their distinguishing features:

Physicochemical Properties

- Lipophilicity : The cyclopentylmethyl group in the target compound increases lipophilicity compared to smaller substituents (e.g., propenyl or oxadiazolyl groups). This property may enhance membrane permeability in biological systems.

- Molecular Weight : Derivatives with aromatic or halogenated groups (e.g., 1-(4-Chlorobenzyl)cyclohexan-1-amine) exhibit higher molecular weights (223.74 g/mol) due to the addition of chlorine and benzyl moieties .

Biological Activity

2-(Cyclopentylmethyl)cyclohexan-1-amine is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores the chemical properties, biological mechanisms, and therapeutic implications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by its distinct cycloalkyl structure, which influences its biological interactions. The compound can be synthesized through reactions involving cyclopentylmethyl bromide and cyclohexanone, typically using lithium aluminum hydride (LiAlH₄) as a reducing agent.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉N |

| Molecular Weight | 191.30 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets, such as cyclin-dependent kinase 2 (cdk2). This interaction may lead to modulation of cell cycle regulation pathways, potentially resulting in apoptosis in cancer cells.

Proposed Mechanism

- Binding : The compound acts as a ligand, binding to cdk2.

- Signal Transduction : This binding alters the activity of cdk2, affecting downstream signaling pathways.

- Biological Effects : Resulting changes may lead to cell cycle arrest, particularly in malignant cells.

Biological Activity and Therapeutic Potential

Research indicates that compounds similar to this compound exhibit notable biological activities, including anti-cancer properties. For example, compounds targeting cdk2 have shown efficacy in inhibiting tumor growth.

Case Studies

- Antitumor Activity : In vitro studies have demonstrated that related compounds can induce apoptosis in various cancer cell lines. The mechanism appears to involve disruption of the cell cycle at the G1/S transition.

- Analgesic Properties : Some derivatives of cyclohexylamines have been documented for their analgesic effects without the side effects common to opioids . This suggests potential applications in pain management therapies.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound | Structure Type | Notable Activity |

|---|---|---|

| Cyclohexylamine | Simple amine | Antidepressant |

| Cyclopentylamine | Simple amine | Mild analgesic |

| N-Methylcyclohexylamine | Methylated amine | Antitumor activity |

Q & A

Q. What are the recommended synthetic routes for 2-(Cyclopentylmethyl)cyclohexan-1-amine, and how can intermediates be characterized?

- Methodological Answer : A plausible synthesis involves reductive amination of 2-(cyclopentylmethyl)cyclohexanone using ammonium acetate and sodium cyanoborohydride in methanol under reflux. Alternatively, nucleophilic substitution of bromomethylcyclohexane derivatives (e.g., cyclohexylmethyl bromide, CAS 2550-36-9) with cyclopentylamine precursors could be explored . Key intermediates (e.g., ketones or brominated analogs) should be characterized via H/C NMR, high-resolution mass spectrometry (HRMS), and FT-IR to confirm structural integrity. For brominated intermediates, halogen-specific analytical techniques like X-ray crystallography or inductively coupled plasma mass spectrometry (ICP-MS) may validate purity .

Q. How can researchers optimize the purification of this compound to achieve >95% purity?

- Methodological Answer : Post-synthesis, employ column chromatography using silica gel (60–120 mesh) with a gradient eluent system (e.g., hexane/ethyl acetate 8:2 to 5:5). Monitor fractions via TLC and confirm purity via HPLC (C18 column, acetonitrile/water 70:30, UV detection at 254 nm). For persistent impurities, recrystallization in a hexane/dichloromethane mixture (3:1) at −20°C can enhance crystallinity and purity. Analytical data from similar cyclohexanamine derivatives suggest that these methods yield >95% purity .

Q. What spectroscopic techniques are critical for confirming the stereochemistry of this compound?

- Methodological Answer : Use H NMR coupling constants and NOESY/ROESY experiments to determine spatial relationships between protons on the cyclohexane and cyclopentyl groups. Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol 90:10) can resolve enantiomers if stereocenters are present. Computational modeling (e.g., density functional theory (DFT) for energy-minimized conformers) can cross-validate experimental data .

Advanced Research Questions

Q. How can computational tools predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer : Quantum mechanical calculations (e.g., Gaussian 16 with B3LYP/6-31G* basis set) can model transition states and activation energies for reactions like N-functionalization or ring-opening. Molecular dynamics simulations (e.g., GROMACS) may predict solvation effects or stability under varying pH/temperature. ICReDD’s integrated computational-experimental workflows ( ) recommend iterative cycles: simulate reaction pathways → validate with small-scale experiments → refine models using experimental data .

Q. What strategies resolve contradictions in observed vs. predicted biological activity of this compound derivatives?

- Methodological Answer : If in vitro assays (e.g., enzyme inhibition) contradict docking simulations, re-evaluate the compound’s tautomeric forms or protonation states using pH-dependent NMR (e.g., N-labeled samples). Compare experimental logP (via shake-flask method) with computed hydrophobicity (XlogP3-AA) to assess bioavailability discrepancies. Cross-reference with structurally similar amines (e.g., 1-Phenylcyclohexan-1-amine, ) to identify structure-activity relationships (SAR) .

Q. How do researchers design toxicity studies for this compound while addressing conflicting in silico predictions?

- Methodological Answer : Prioritize in vitro assays: Ames test (mutagenicity), hERG channel inhibition (cardiotoxicity), and HepG2 cell viability (hepatotoxicity). If computational tools (e.g., ProTox-II) predict conflicting results, validate via zebrafish embryo toxicity (ZET) assays. For neurotoxicity concerns, use primary neuronal cultures to assess NMDA receptor modulation, referencing safety protocols for cyclohexylamine derivatives () .

Q. What experimental designs mitigate challenges in scaling up this compound synthesis?

- Methodological Answer : Employ factorial design (e.g., 2 factorial) to optimize parameters like temperature, catalyst loading, and solvent polarity. Use Design-Expert® software to analyze interactions between variables. For exothermic reactions, integrate process analytical technology (PAT) tools (e.g., Raman spectroscopy, ) for real-time monitoring. Pilot-scale reactors should incorporate safety measures for amine handling (e.g., inert atmosphere, scrubbers) per guidelines in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.